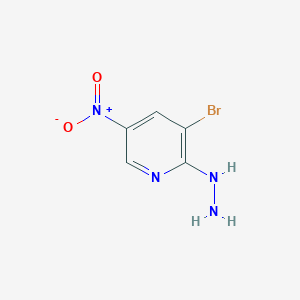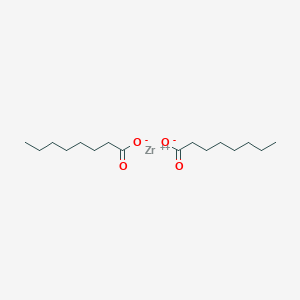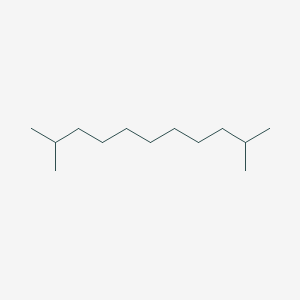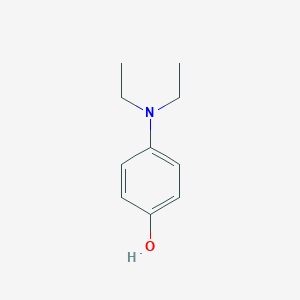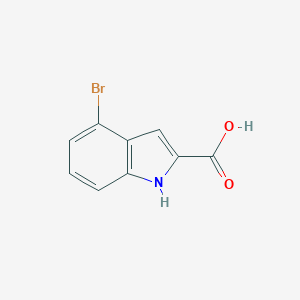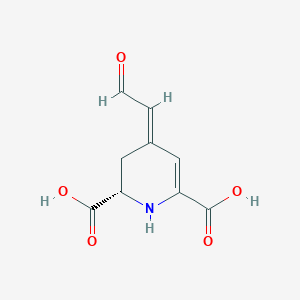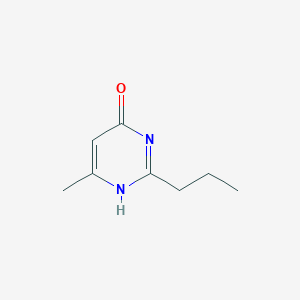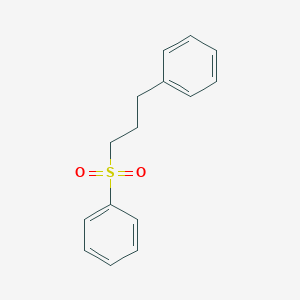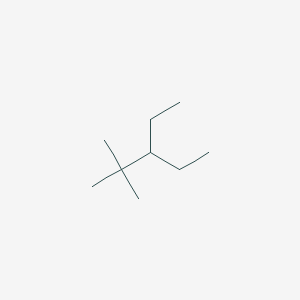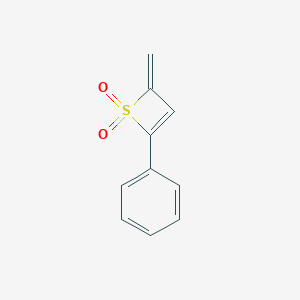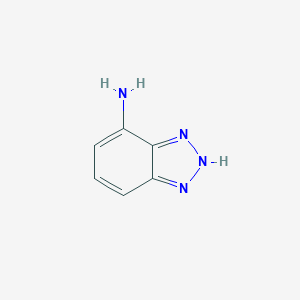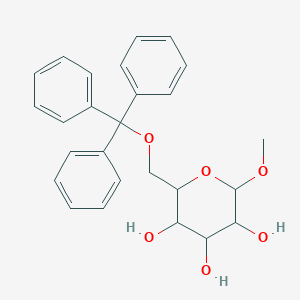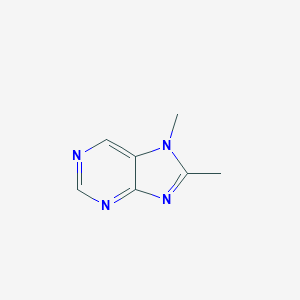
7,8-Dimethyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethyl-7H-purine, commonly known as caffeine, is a natural stimulant found in coffee, tea, and chocolate. Caffeine is widely consumed around the world and is known for its ability to increase alertness, improve cognitive function, and enhance physical performance. In recent years, caffeine has become a topic of interest in scientific research due to its potential therapeutic effects.
Wirkmechanismus
Caffeine works by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine, caffeine increases the activity of other neurotransmitters, such as dopamine and norepinephrine, which promote wakefulness and alertness.
Biochemische Und Physiologische Effekte
Caffeine has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, stimulates the central nervous system, and can cause the release of adrenaline. Caffeine also has diuretic effects, which can lead to increased urine output.
Vorteile Und Einschränkungen Für Laborexperimente
Caffeine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. In addition, caffeine has a well-established mechanism of action and has been extensively studied, making it a useful tool for researchers. However, caffeine also has limitations. It can be difficult to control the dose of caffeine administered, and the effects of caffeine can vary depending on individual factors such as age, sex, and body weight.
Zukünftige Richtungen
There are several potential future directions for research on caffeine. One area of interest is the potential therapeutic effects of caffeine for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the use of caffeine as a performance-enhancing drug in sports. Additionally, there is ongoing research on the effects of caffeine on sleep and its potential role in the treatment of sleep disorders.
In conclusion, caffeine is a natural stimulant that has been extensively studied for its potential therapeutic effects. It has a well-established mechanism of action and has been found to have a number of biochemical and physiological effects on the body. While there are limitations to its use in lab experiments, caffeine remains a valuable tool for researchers and has several potential future directions for research.
Synthesemethoden
Caffeine can be synthesized through several methods, including extraction from natural sources such as coffee beans and tea leaves. The most common method of synthesis involves the reaction of theobromine with methylene chloride in the presence of ammonia to produce caffeine.
Wissenschaftliche Forschungsanwendungen
Caffeine has been studied extensively for its potential therapeutic effects. It has been shown to improve cognitive function, increase alertness, and enhance physical performance. In addition, caffeine has been found to have potential therapeutic effects for a variety of medical conditions, including Parkinson's disease, Alzheimer's disease, and depression.
Eigenschaften
CAS-Nummer |
15837-10-2 |
|---|---|
Produktname |
7,8-Dimethyl-7H-purine |
Molekularformel |
C7H8N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
7,8-dimethylpurine |
InChI |
InChI=1S/C7H8N4/c1-5-10-7-6(11(5)2)3-8-4-9-7/h3-4H,1-2H3 |
InChI-Schlüssel |
KOLZMRWWIPLBKG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC=NC=C2N1C |
Kanonische SMILES |
CC1=NC2=NC=NC=C2N1C |
Synonyme |
7H-Purine, 7,8-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



